4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
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Overview
Description
4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds, such as imidazole derivatives, interact with their targets in a variety of ways to exert their effects .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, are known to affect a wide range of biochemical pathways .
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is speculated that it may play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can be achieved through multiple synthetic routes. One common method involves the treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate, resulting in the formation of 2-hydrazono-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole . The reaction typically requires specific conditions, such as the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiadiazole ring and the benzenecarboxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine in acetic acid or chloroform, and reducing agents such as sodium borohydride. Reaction conditions may involve refluxing in solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazoloquinolinones, while reduction reactions may produce corresponding amines .
Scientific Research Applications
4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-hydrazono-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is unique due to its specific structural features, such as the thiadiazole ring and the benzenecarboxamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-5-8(6-4-7)9(15)12-10-13-11(16)14(2)17-10/h3-6H,1-2H3,(H,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBHGBQJYFEVSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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